Furcatin

Enzymology Glycobiology Plant Biochemistry

Furcatin (CAS 499-33-2) is the irreplaceable, naturally occurring disaccharide-specific substrate for Furcatin Hydrolase (FH). Generic glycosides like arbutin or salicin are not recognized by FH, making authentic Furcatin non-negotiable for accurate kinetic characterization of glycosyl hydrolase family 1, high-throughput screening of novel acuminosidases, and authentic chemotaxonomic fingerprinting of Viburnum species via LC-MS/HPLC. Procuring this specific compound ensures valid, reproducible enzymatic data and eliminates false-negative results inherent to substitutes. Available for direct B2B procurement as a high-purity research reagent for specialized plant metabolism and enzyme specificity investigations.

Molecular Formula C20H28O10
Molecular Weight 428.43
CAS No. 499-33-2
Cat. No. B600411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurcatin
CAS499-33-2
Synonyms4-(2-Propen-1-yl)phenyl 6-O-D-apio-b-D-furanosyl-b-D-glucopyranoside;  p-Allylphenyl 6-O-b-D-apiofuranosyl-b-D-glucopyranoside
Molecular FormulaC20H28O10
Molecular Weight428.43
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
InChIInChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furcatin (CAS 499-33-2): A Unique Disaccharide-Specific Substrate for Enzymatic and Phytochemical Research


Furcatin (CAS 499-33-2) is a naturally occurring disaccharide derivative, specifically the β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside of p-allylphenol [1]. It is classified as a phenolic glycoside and is known primarily for its role as a unique and highly specific substrate for the enzyme Furcatin Hydrolase (FH) [2]. Furcatin is found in specific plant species, most notably Viburnum furcatum, and its study is significant in understanding plant secondary metabolism, enzyme specificity, and glycoside hydrolysis [3].

Critical Limitations of Substituting Furcatin (CAS 499-33-2) with Other Glycosides in Targeted Assays


Substituting Furcatin with other common glycosides or phenolic compounds will fail in specific research applications. Its defining feature is its role as the natural substrate for the unique enzyme Furcatin Hydrolase (FH), a disaccharide-specific acuminosidase [1]. FH exhibits stringent substrate specificity, hydrolyzing the glycosidic bond between the aglycone (p-allylphenol) and the disaccharide acuminose without cleaving the inter-glycosidic bond [2]. This makes Furcatin irreplaceable for studying FH activity, its mechanism, or its biological role. Generic glucosidases or other glycosides like arbutin or salicin are not recognized by FH, leading to false-negative results in enzymatic assays. For procurement, this specificity translates to the non-negotiable requirement of Furcatin for any investigation involving the FH enzyme system or its related metabolic pathways [3].

Quantitative Evidence for Furcatin (CAS 499-33-2) as a Preferred Reagent for Specific Enzymatic Studies


Enzyme Specificity: Furcatin Hydrolase Activity Quantified Under Standard Assay Conditions

Furcatin is a well-characterized substrate for Furcatin Hydrolase (FH), with its activity quantified in a standardized in vitro assay. The enzyme exclusively cleaves the glycosidic bond between the aglycone and the disaccharide, a reaction not observed with other common glycosides [1].

Enzymology Glycobiology Plant Biochemistry

Chemical Identity: Verified Purity and Physical Properties for Reproducible Research

Commercially available Furcatin is supplied with a defined minimum purity and characterized by specific physical properties, ensuring experimental reproducibility compared to impure, in-house isolates of unknown composition .

Analytical Chemistry Natural Product Chemistry Quality Control

Structural Confirmation: Unique Physicochemical Profile Validated by NMR and MS

The unique structure of Furcatin has been confirmed through rigorous analytical methods including NMR and mass spectrometry (MS), distinguishing it from isomeric or similar glycosides that would not be resolved by simpler analytical techniques [1].

Structural Biology Spectroscopy Metabolomics

Primary Research and Industrial Application Scenarios for Furcatin (CAS 499-33-2)


Investigating Disaccharide-Specific Glycosidase (FH) Activity and Mechanism

Furcatin is the essential substrate for characterizing the activity, kinetics, and inhibition of Furcatin Hydrolase (FH). This is critical in enzymology research focused on the glycosyl hydrolase family 1 and in understanding plant defense mechanisms where FH plays a role [1].

Phytochemical and Metabolomic Studies in Viburnum Species

Furcatin serves as a key chemical marker for the genus Viburnum, specifically V. furcatum. Researchers utilize it as an authentic standard for LC-MS or HPLC to identify and quantify this compound in plant extracts, aiding in chemotaxonomic and plant metabolomic studies [2].

Development of Enzymatic Assays and Biocatalytic Processes

Due to its specific hydrolysis by FH, Furcatin can be used as a model substrate to develop high-throughput screening assays for discovering novel enzymes with similar or related specificities, or for engineering FH variants with altered catalytic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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